molecular formula C10H15NOS B12998449 5-(tert-Butylthio)-2-methoxypyridine

5-(tert-Butylthio)-2-methoxypyridine

Cat. No.: B12998449
M. Wt: 197.30 g/mol
InChI Key: BWKBAHZNCQUVGR-UHFFFAOYSA-N
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Description

5-(tert-Butylthio)-2-methoxypyridine is an organic compound that features a pyridine ring substituted with a tert-butylthio group at the 5-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butylthio)-2-methoxypyridine typically involves the introduction of the tert-butylthio group and the methoxy group onto the pyridine ring. One common method involves the reaction of 2-methoxypyridine with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butylthio)-2-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the tert-butylthio group, yielding 2-methoxypyridine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2-Methoxypyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

5-(tert-Butylthio)-2-methoxypyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(tert-Butylthio)-2-methoxypyridine involves its interaction with specific molecular targets. The tert-butylthio group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The methoxy group can also affect the compound’s solubility and overall chemical behavior. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine: Lacks the tert-butylthio group, making it less reactive in certain chemical reactions.

    5-(tert-Butylthio)pyridine: Lacks the methoxy group, affecting its solubility and reactivity.

    2-Methoxy-5-methylpyridine: Substituted with a methyl group instead of a tert-butylthio group, leading to different chemical properties.

Uniqueness

5-(tert-Butylthio)-2-methoxypyridine is unique due to the presence of both the tert-butylthio and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

5-tert-butylsulfanyl-2-methoxypyridine

InChI

InChI=1S/C10H15NOS/c1-10(2,3)13-8-5-6-9(12-4)11-7-8/h5-7H,1-4H3

InChI Key

BWKBAHZNCQUVGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=CN=C(C=C1)OC

Origin of Product

United States

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